molecular formula C13H20N2 B12988524 N1-Benzylcyclohexane-1,2-diamine

N1-Benzylcyclohexane-1,2-diamine

Cat. No.: B12988524
M. Wt: 204.31 g/mol
InChI Key: LATNVBUKYCPGPI-UHFFFAOYSA-N
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Description

N1-Benzylcyclohexane-1,2-diamine is an organic compound with a cyclohexane ring substituted by a benzyl group and two amino groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzylcyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the benzyl group onto the cyclohexane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to accelerate the reaction, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N1-Benzylcyclohexane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: N-substituted derivatives of this compound.

Scientific Research Applications

N1-Benzylcyclohexane-1,2-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of N1-Benzylcyclohexane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dimethyl-1,2-cyclohexanediamine: Similar structure but with methyl groups instead of a benzyl group.

    Cyclohexane-1,2-diamine: Lacks the benzyl substitution.

    1,2-Diaminocyclohexane: Another similar compound with different substituents.

Uniqueness

N1-Benzylcyclohexane-1,2-diamine is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and its ability to interact with specific molecular targets, making it valuable for various applications.

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

2-N-benzylcyclohexane-1,2-diamine

InChI

InChI=1S/C13H20N2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-13,15H,4-5,8-10,14H2

InChI Key

LATNVBUKYCPGPI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)NCC2=CC=CC=C2

Origin of Product

United States

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